molecular formula C10H15NO3S B13529143 (2R)-1-(benzyloxy)propane-2-sulfonamide

(2R)-1-(benzyloxy)propane-2-sulfonamide

Cat. No.: B13529143
M. Wt: 229.30 g/mol
InChI Key: GVRBPIRAUXBVEI-SECBINFHSA-N
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Description

(2R)-1-(benzyloxy)propane-2-sulfonamide is an organic compound with a unique structure that includes a benzyloxy group attached to a propane-2-sulfonamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1-(benzyloxy)propane-2-sulfonamide typically involves the reaction of (2R)-1-(benzyloxy)propan-2-amine with a sulfonyl chloride derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the synthesis and reduce the production costs.

Chemical Reactions Analysis

Types of Reactions

(2R)-1-(benzyloxy)propane-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde or benzoic acid derivative.

    Reduction: The sulfonamide group can be reduced to form an amine derivative.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzyloxy derivatives.

Scientific Research Applications

(2R)-1-(benzyloxy)propane-2-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used as a probe to study enzyme-substrate interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-1-(benzyloxy)propane-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, while the sulfonamide group can participate in hydrogen bonding and other interactions that stabilize the compound-target complex. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2R)-1-(benzyloxy)propan-2-amine: Similar structure but lacks the sulfonamide group.

    (2R)-1-(benzyloxy)propane-2-sulfonic acid: Similar structure but contains a sulfonic acid group instead of a sulfonamide group.

    (2R)-1-(benzyloxy)propane-2-thiol: Similar structure but contains a thiol group instead of a sulfonamide group.

Uniqueness

(2R)-1-(benzyloxy)propane-2-sulfonamide is unique due to the presence of both a benzyloxy group and a sulfonamide group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H15NO3S

Molecular Weight

229.30 g/mol

IUPAC Name

(2R)-1-phenylmethoxypropane-2-sulfonamide

InChI

InChI=1S/C10H15NO3S/c1-9(15(11,12)13)7-14-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H2,11,12,13)/t9-/m1/s1

InChI Key

GVRBPIRAUXBVEI-SECBINFHSA-N

Isomeric SMILES

C[C@H](COCC1=CC=CC=C1)S(=O)(=O)N

Canonical SMILES

CC(COCC1=CC=CC=C1)S(=O)(=O)N

Origin of Product

United States

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